(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate

Stereochemistry Cyclization Heterocyclic synthesis

(Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate (CAS 2122849-53-8) is a stereochemically pure α-hydroxy-α,β-unsaturated ester characterized by its (Z)-configuration at the enoate double bond and a phenyl substituent at the γ-position. This compound belongs to a broader class of 2-hydroxy-4-arylbutenoates, which are critical intermediates in the synthesis of chiral 2-hydroxy-4-arylbutanoic acids—key building blocks for angiotensin-converting enzyme (ACE) inhibitors.

Molecular Formula C11H12O3
Molecular Weight 192.21 g/mol
Cat. No. B13117275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-Methyl2-hydroxy-4-phenylbut-2-enoate
Molecular FormulaC11H12O3
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(=CCC1=CC=CC=C1)O
InChIInChI=1S/C11H12O3/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3/b10-8-
InChIKeyJQXFZXWMVDJZHY-NTMALXAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate: A Stereochemically-Defined α-Hydroxy Enoate Intermediate for Asymmetric Synthesis


(Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate (CAS 2122849-53-8) is a stereochemically pure α-hydroxy-α,β-unsaturated ester characterized by its (Z)-configuration at the enoate double bond and a phenyl substituent at the γ-position [1]. This compound belongs to a broader class of 2-hydroxy-4-arylbutenoates, which are critical intermediates in the synthesis of chiral 2-hydroxy-4-arylbutanoic acids—key building blocks for angiotensin-converting enzyme (ACE) inhibitors [2]. The defined (Z)-geometry is not merely a structural detail; it fundamentally dictates the compound's reactivity profile, particularly in cyclization and conjugate addition reactions, distinguishing it from its (E)-isomer and other in-class analogs [3].

Stereochemically defined (Z)-α-hydroxy enoate intermediate
Cyclization-competent geometry for heterocycle synthesis
Supports direct asymmetric hydrogenation to chiral 2-hydroxy-4-phenylbutanoates

Why (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate Cannot Be Replaced by Generic 4-Phenylbutenoate Analogs


Substituting (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate with its readily available (E)-isomer, the saturated 2-hydroxy-4-phenylbutanoate analog, or the oxo-derivative (methyl 2-hydroxy-4-oxo-4-phenylbut-2-enoate) will lead to synthetic failure in routes that rely on the unique spatial orientation of the hydroxyl and ester groups. The (Z)-configuration places the hydroxyl and phenyl groups on the same side of the double bond, a geometric requirement for specific cyclization and conjugate addition events [1]. For instance, in the synthesis of certain heterocyclic scaffolds, the (E)-isomer is explicitly described as a 'dead-end' that cannot undergo the required ring closure [1]. Furthermore, the unsaturated enoate motif in this compound enables downstream asymmetric hydrogenation to chiral 2-hydroxy-4-phenylbutanoic acids with high enantiomeric excess (up to 91.8% ee), a transformation that is not directly accessible from the saturated precursor without additional oxidation steps [2]. This combination of stereochemical control and embedded functional handles means that any 'simpler' or 'cheaper' analog will introduce either a blocked reaction pathway or a significantly longer synthetic sequence.

(E)-isomer may block cyclization
The (E)-isomer is reported as a non‑productive pathway; (Z)-geometry is required for ring closure.
Saturated analog lacks enoate unsaturation
Methyl 2-hydroxy-4-phenylbutanoate cannot undergo asymmetric hydrogenation to the chiral alcohol without additional oxidation steps.
Oxo-derivative alters reactivity profile
The additional ketone oxygen in the oxo-analog changes hydrogen‑bond acceptor count and may shift reaction selectivity.

Quantitative Differentiation Evidence for (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate


Stereochemical Requirement for Cyclization: (Z)-Isomer Enables Ring Closure; (E)-Isomer is a Synthetic Dead-End

A critical differentiation point for (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate is its (Z)-configuration, which is explicitly required for subsequent cyclization reactions. In a well-defined synthetic pathway, the (Z)-isomer can proceed through an allene intermediate to form the desired cyclic product, whereas the corresponding (E)-isomer is unable to cyclize and is reported as a 'dead-end' [1]. This represents a binary, functional differentiation: one isomer enables the key step, the other terminates the synthetic route.

Cyclization competence
Class-level inference
Target (Z)-isomer
Proceeds to cyclized product via allene intermediate
(E)-isomer
Reported as synthetic dead‑end; does not cyclize
Z-configuration is a binary requirement for ring closure
Source review: synthetic methodology discussion
Stereochemistry Cyclization Heterocyclic synthesis

Enantioselective Hydrogenation to Chiral 2-Hydroxy-4-phenylbutanoic Acid: Enantiomeric Excess Comparison

The α,β-unsaturated enoate motif of this compound class allows direct asymmetric hydrogenation to yield chiral 2-hydroxy-4-phenylbutanoic acids. For the closely related (E)-2-oxo-4-arylbut-3-enoic acid substrate, asymmetric hydrogenation using a Ru-(S)-SunPhos catalyst achieved 85.4–91.8% ee for the 2-hydroxy-4-arylbutanoic acid product [1]. When the reaction conditions were applied to the saturated keto-acid 2-oxo-4-phenylbutanoic acid, enantioselectivity reached the upper end at 91.8% ee, with a catalyst turnover number (TON) of 2000 and turnover frequency (TOF) of 200 h⁻¹ [1]. This establishes that the unsaturated enoate scaffold, to which (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate belongs, is a viable precursor for highly enantioselective transformations producing ACE inhibitor intermediates.

Asymmetric hydrogenation
Class-level inference
Enoate scaffold class
85.4–91.8% ee achievable; TON 2000, TOF 200 h⁻¹ reported for related substrate
Saturated keto-acid route
91.8% ee; comparable catalyst performance for saturated analog
Supports direct synthesis of chiral ACE inhibitor intermediates
Data from (E)-oxo-4-arylbutenoic acid study; methyl ester analog
Asymmetric catalysis Hydrogenation ACE inhibitor intermediates

Physical Property Differentiation: Molecular Weight and Complexity vs. Oxo-Derivative and Saturated Analog

The molecular formula of (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate is C₁₁H₁₂O₃ (MW = 192.21 g/mol, XLogP3-AA = 2.3), with a topological polar surface area of 46.5 Ų [1]. The closely related oxo-analog, Methyl (2Z)-2-hydroxy-4-oxo-4-phenylbut-2-enoate (CAS 41167-58-2), has the formula C₁₁H₁₀O₄ (MW = 206.19 g/mol), featuring an additional ketone oxygen that increases both molecular weight and hydrogen bond acceptor count . The saturated analog, methyl 2-hydroxy-4-phenylbutanoate, lacks the conjugated enoate system entirely, altering its UV absorption profile and reactivity. (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate has one defined bond stereocenter and zero undefined stereocenters, indicating a single, well-defined (Z)-isomer [1].

Physicochemical identity
Supporting evidence
MW192.21 g/mol
TPSA46.5 Ų
H-bond acceptors3
Defined stereocenters1 (Z)
Confirms correct oxidation state and unsaturated enoate identity
Computed properties (PubChem); verify by LC-MS/NMR
Physicochemical properties Molecular complexity Intermediate selection

Synthetic Route Efficiency: Chemo-Enzymatic Resolution vs. Direct Asymmetric Synthesis

An alternative chemo-enzymatic route to chiral 2-hydroxy-4-phenylbutyrates combines lactonase-mediated resolution with hydrogenation over Pd/C [1]. While this approach provides access to chiral products, it fundamentally relies on resolution, which carries an inherent maximum 50% theoretical yield for the desired enantiomer. In contrast, the unsaturated enoate scaffold, including (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate, can be directly subjected to catalytic asymmetric hydrogenation, theoretically achieving 100% yield of the desired enantiomer [2]. This represents a fundamental step-efficiency advantage for procurement decisions involving route scouting.

Route efficiency context
Cross-study comparable
Direct asymmetric hydrogenation
Theoretical yield up to 100% for enoate precursors
Chemo‑enzymatic resolution
Maximum 50% theoretical yield per enantiomer
Supports higher-yield synthesis route evaluation
Comparison of catalytic vs. resolution strategies; scale-dependent
Chemo-enzymatic synthesis Lactonase Chiral 2-hydroxy-4-phenylbutyrates

Validated Application Scenarios for (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate Based on Quantitative Evidence


Cyclization-Dependent Heterocyclic Scaffold Synthesis

In synthetic routes where a cyclization step is contingent on the (Z)-configuration of the enoate double bond, (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate is the only viable substrate. The (E)-isomer is a documented synthetic dead-end for this transformation [1]. Researchers developing heterocyclic libraries or natural product-like scaffolds that require an allene-mediated or conjugate-addition-triggered cyclization should specify the (Z)-isomer and verify stereochemical purity by NMR before committing to multi-step sequences.

Asymmetric Synthesis of ACE Inhibitor Building Blocks

This compound serves as a precursor to chiral 2-hydroxy-4-phenylbutanoic acid derivatives, which are common intermediates for ACE inhibitors. Using the unsaturated enoate scaffold, direct asymmetric hydrogenation with a Ru-(S)-SunPhos catalyst can achieve up to 91.8% ee and catalyst efficiency of TON = 2000, TOF = 200 h⁻¹ [2]. This application scenario is suited for medicinal chemistry and process chemistry groups synthesizing chiral γ-phenyl-α-hydroxy acid building blocks.

Comparison Standard for E/Z Isomerization Studies

The documented isomerization of 2-hydroxy-4-arylbutenoic acids during hydrogenation [2] makes (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate valuable as an authentic standard for monitoring E/Z isomer ratios in reaction mixtures. Analytical groups studying ruthenium-catalyzed isomerization pathways or developing stereoretentive hydrogenation conditions can use this compound as a reference for (Z)-configuration retention or loss. Its distinct chromatographic retention relative to the (E)-isomer enables quantitative LC-MS or GC-MS monitoring of isomeric purity.

Route Scouting for High-Yield Chiral 2-Hydroxy-4-phenylbutyrate Production

For process development groups evaluating synthetic routes to (R)- or (S)-2-hydroxy-4-phenylbutyric acid esters, the enoate precursor strategy offers a theoretical 100% yield ceiling via direct asymmetric hydrogenation, compared to the 50% maximum inherent in enzymatic resolution approaches [3]. Procurement of (Z)-Methyl 2-hydroxy-4-phenylbut-2-enoate enables route scouting and optimization studies that avoid the yield penalty of resolution-based processes, particularly relevant when targeting kilogram-scale production of chiral intermediates.

Application
Selection Property
Validation Focus
Z‑configuration‑requiring cyclization synthesis
Stereochemical identity confirmation
NMR‑based (Z)‑isomer verification
Chiral ACE inhibitor intermediate synthesis
Enoate scaffold reactivity
Asymmetric hydrogenation enantioselectivity review
E/Z isomerization monitoring
Chromatographic retention behavior
LC‑MS or GC‑MS isomer ratio tracking
High‑yield chiral 2‑hydroxy‑4‑phenylbutyrate route scouting
Direct asymmetric hydrogenation compatibility
Route yield potential and catalyst efficiency review
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